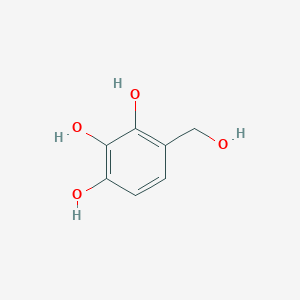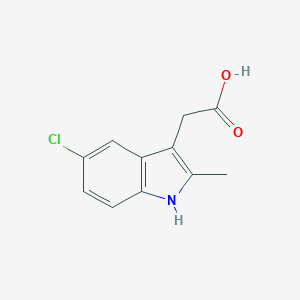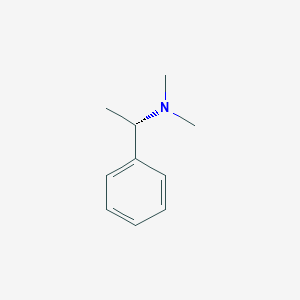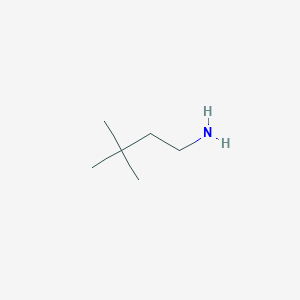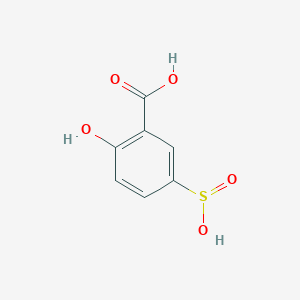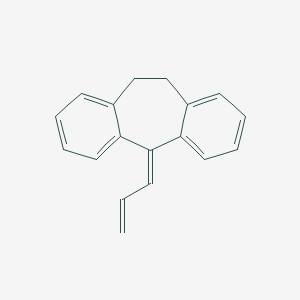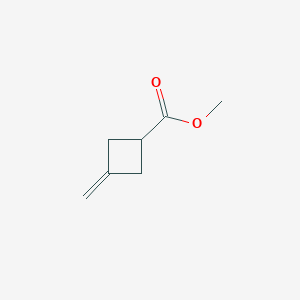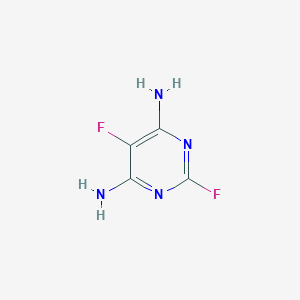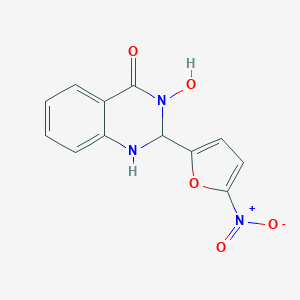
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound is synthesized using various methods and has been found to have promising applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes, which are involved in various metabolic pathways. It has also been found to bind to certain receptors in the body, which play a key role in various physiological processes.
生化和生理效应
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have various biochemical and physiological effects. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been found to inhibit the growth of cancer cells. It has been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions. Additionally, this compound has been found to have an impact on various physiological processes, including blood pressure regulation and immune system function.
实验室实验的优点和局限性
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has several advantages for laboratory experiments. It is readily available and can be synthesized using various methods. This compound is stable and can be stored for long periods without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is toxic at high concentrations and requires careful handling. Additionally, it has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for experiments.
未来方向
There are several future directions for research on 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential. Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand the molecular interactions of this compound with various enzymes and receptors in the body. Additionally, researchers are exploring the potential of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound has been synthesized using various methods and has been found to have promising applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of its mechanism of action.
合成方法
The synthesis of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is achieved using different methods. One of the commonly used methods involves the reaction of 5-nitrofurfural with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 5-nitrofurfural with o-phenylenediamine in the presence of a reducing agent. These methods have been optimized to yield high-quality products.
科学研究应用
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have a wide range of applications in scientific research. It has been used in medicinal chemistry to develop new drugs with promising therapeutic potential. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in pharmacology to study the mechanism of action of various drugs.
属性
CAS 编号 |
17247-77-7 |
|---|---|
产品名称 |
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide |
分子式 |
C12H9N3O5 |
分子量 |
275.22 g/mol |
IUPAC 名称 |
3-hydroxy-2-(5-nitrofuran-2-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H9N3O5/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H |
InChI 键 |
RWBZRODEPHPWKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
其他 CAS 编号 |
98754-77-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



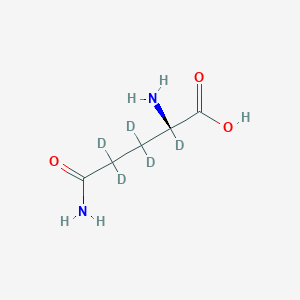
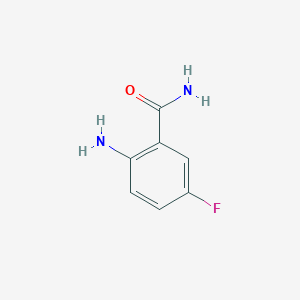
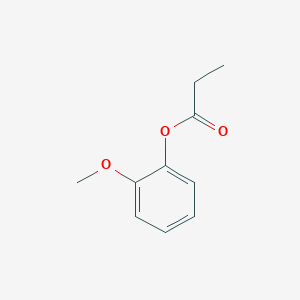
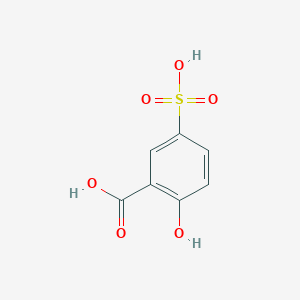
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

